molecular formula C5H12ClNO2S B6278332 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride CAS No. 2825007-40-5

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride

Cat. No.: B6278332
CAS No.: 2825007-40-5
M. Wt: 185.67 g/mol
InChI Key: SKMWCAPZYRLHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl It is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride typically involves the reaction of thietane-1,1-dioxide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and requires careful temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thietane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thietane derivatives.

Scientific Research Applications

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylamino)-1lambda6-thietane-1,1-dione hydrochloride
  • 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride

Uniqueness

3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group This structural feature imparts distinct reactivity and biological activity compared to other similar compounds

Properties

CAS No.

2825007-40-5

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-6-2-5-3-9(7,8)4-5;/h5-6H,2-4H2,1H3;1H

InChI Key

SKMWCAPZYRLHOS-UHFFFAOYSA-N

Canonical SMILES

CNCC1CS(=O)(=O)C1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.